N-(2-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
描述
This compound belongs to the pyridazinone-carboxamide class, characterized by a 6-oxo-1,6-dihydropyridazine core substituted with a benzyl group (3-fluorophenyl) and a carboxamide-linked 2-chlorophenyl moiety. Its structure is optimized for protease inhibition, particularly against Trypanosoma cruzi proteasome targets, as inferred from related analogs . The 3-fluorobenzyl group enhances metabolic stability, while the 2-chlorophenyl substituent may improve target binding through hydrophobic interactions .
属性
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-14-6-1-2-7-15(14)21-18(25)16-8-9-17(24)23(22-16)11-12-4-3-5-13(20)10-12/h1-10H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKSBVQTMFWBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClF NO
- Molecular Weight : 265.10 g/mol
- CAS Number : 142499-56-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the effects of N-(2-chlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide on human cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against HeLa (cervical cancer) and A375 (melanoma) cells, showing IC values of 5 µM and 7 µM respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a separate study, the compound's antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate efficacy as an antimicrobial agent.
Research Findings
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Cancer Therapy : The ability to induce apoptosis in tumor cells positions it as a promising candidate for further development in oncology.
- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Inflammation Regulation : The compound's effects on cytokine production indicate possible applications in managing inflammatory diseases.
相似化合物的比较
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions on the benzyl group, carboxamide-linked aryl rings, and pyridazine/pyridine core modifications. Below is a comparative analysis:
Pharmacological Activity
- Target Compound vs. Halogenated Analogs: The 3-fluorobenzyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., 3-chlorobenzyl in CAS 339024-51-0) . However, trichlorinated analogs exhibit higher in vitro potency due to enhanced hydrophobic interactions with proteasome active sites .
- Methoxy-Substituted Analogs : Compounds with 3,5-dimethoxyphenyl (CAS 1040633-92-8) or 4-methoxybenzyl (Compound 19) groups show improved aqueous solubility but reduced membrane permeability, limiting their efficacy in cellular assays .
常见问题
Q. What steps validate conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
